methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
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Overview
Description
methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a bromine atom and an amino group in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate can be achieved through a microwave-mediated, catalyst-free method. This involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out in dry toluene with molecular sieves to enhance the yield .
Industrial Production Methods
The use of microwave irradiation reduces reaction times and energy consumption, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the structure.
Scientific Research Applications
methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways related to cell growth and proliferation . The compound binds to the active site of these enzymes, preventing their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-[1,2,4]triazolo[1,5-a]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine:
2-Amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Uniqueness
The presence of both the bromine atom and the amino group in methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate makes it unique compared to its analogs. These functional groups enhance its reactivity and potential for various chemical transformations, as well as its biological activity.
Properties
Molecular Formula |
C8H7BrN4O2 |
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Molecular Weight |
271.07 g/mol |
IUPAC Name |
methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C8H7BrN4O2/c1-15-7(14)5-3-2-4(9)6-11-8(10)12-13(5)6/h2-3H,1H3,(H2,10,12) |
InChI Key |
ZZGPCMPHEVMTKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C2=NC(=NN12)N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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